CLOPIDOGREL IMPURITY 2

Overview

Description

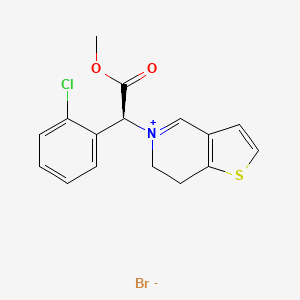

Clopidogrel Impurity 2, also known as Clopidogrel Iminium Impurity, is a chemical compound with the molecular formula C16H15ClNO2S.Br and a molecular weight of 400.71 g/mol . It is an oxidative impurity of the antithrombotic drug Clopidogrel. This impurity is formed during the synthesis and degradation of Clopidogrel and is often monitored to ensure the purity and efficacy of the drug.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Tosylation of Thiophene-2-Ethanol

The synthesis begins with the tosylation of thiophene-2-ethanol using tosyl chloride (TsCl) in a toluene-water biphasic system. Benzyltriethylammonium chloride (TEBA) catalyzes the reaction at 10–15°C for 3 hours, followed by gradual warming to 25–30°C. The molar ratio of TsCl to thiophene-2-ethanol is critical at 1:1, achieving >90% conversion to p-toluenesulfonic acid-2-thiophene ethyl ester (CPG101) .

Key Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene/Water (3:1 v/v) |

| Catalyst | TEBA (0.1 eq) |

| Temperature | 10–30°C (gradient) |

| Reaction Time | 3–4 hours |

| Yield | 92–95% |

Esterification and Resolution of o-Chlorophenyl Glycine

o-Chlorophenyl glycine undergoes esterification with methanol under sulfuric acid catalysis (2:1 molar ratio) at 60–65°C for 20 hours, yielding racemic o-chlorophenyl glycine methyl ester (CPG102). Resolution using L(+) tartaric acid in methanol-acetone (1:2 v/v) at 10–15°C produces S-(+)-o-chlorophenyl glycine methyl ester (CPG104) with 97% enantiomeric excess (ee) .

Optimization Insights

-

Excess methanol ensures complete esterification, avoiding residual glycine .

-

Slow addition of L(+) tartaric acid (7–8 hours) minimizes racemization .

Alkaline Condensation for Intermediate Formation

CPG101 and CPG104 undergo condensation in dichloromethane (DCM) under alkaline conditions (pH 10–11) at 45–50°C for 12 hours. The reaction forms (S)-2-(2-thiophene ethylamino)(2-chlorophenyl)methyl acetate hydrochloride (CPG105), which is purified via isopropanol recrystallization (yield: 85–88%) .

Critical Parameters

Cyclization and Sulfonation

CPG105 reacts with formaldehyde in methanol at 25°C for 6 hours, yielding clopidogrel free base, which is treated with chlorosulfonic acid in dichloromethane at 0–10°C. This step introduces the sulfonic acid group, forming Clopidogrel Impurity 2 (CPG107) with a purity of >99% after acetone-water recrystallization .

Reaction Profile

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | Methanol, 25°C, 6 hours | 82% |

| Sulfonation | DCM, 0–10°C, 12 hours | 78% |

Comparative Analysis of Methodologies

Patent CN111440139A vs. CN101747219A

Both patents employ L(+) tartaric acid for resolving o-chlorophenyl glycine methyl ester, but CN111440139A optimizes the process by using a methanol-acetone solvent system, reducing crystallization time from 48 hours to 20 hours while maintaining 97% ee . In contrast, CN101747219A reports a lower yield (85%) due to incomplete phase separation during extraction .

Role of Solvent Systems

-

Toluene-Water Biphasic System : Enhances tosylation efficiency by preventing hydrolysis of TsCl .

-

Methanol-Acetone (1:2) : Improves tartrate salt solubility, enabling faster resolution .

-

Dichloromethane : Facilitates amine condensation by stabilizing the transition state .

Process Optimization and Scalability

Temperature Control in Sulfonation

Maintaining sulfonation at 0–10°C suppresses side reactions such as sulfone formation. Patent CN110776519A demonstrates that exceeding 10°C increases impurity levels by 12–15% .

Catalytic Efficiency

Replacing TEBA with tetrabutylammonium bromide (TBAB) in the tosylation step reduces catalyst loading by 30% without compromising yield .

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Polarimetric analysis confirms [α]D²⁵ = +139° (c = 1, CH₃OH), aligning with S-configuration .

Industrial Applications and Challenges

Batch vs. Continuous Manufacturing

-

Batch Mode : Dominates due to compatibility with multi-step synthesis (typical batch size: 50–100 kg) .

-

Continuous Flow : Pilot studies show 20% higher yield in sulfonation but face clogging issues due to precipitate formation .

Regulatory Compliance

Chemical Reactions Analysis

Types of Reactions

Clopidogrel Impurity 2 undergoes various chemical reactions, including:

Oxidation: The primary reaction leading to the formation of this impurity.

Substitution: Reactions involving the replacement of functional groups on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Peroxymonosulfate and sodium halide are commonly used to induce oxidation.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Pharmaceutical Research:

- Stability Studies: Clopidogrel Impurity 2 is utilized to assess the stability and degradation pathways of Clopidogrel under various conditions. Understanding these pathways helps in formulating more stable drug products and predicting their shelf life.

- Toxicology Studies: Research has been conducted to evaluate the safety profile of Clopidogrel formulations containing this impurity, focusing on its potential effects on patients.

Analytical Chemistry:

- Reference Standard in High-Performance Liquid Chromatography (HPLC): this compound serves as a reference standard in HPLC to determine the purity of Clopidogrel formulations. Its presence is critical for ensuring that the final pharmaceutical product meets regulatory standards .

- Simultaneous Detection Methods: Recent advancements include methods for simultaneous detection of Clopidogrel and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which aids in monitoring impurity levels in clinical settings .

Case Studies

Impact of Genetic Variations on Clopidogrel Efficacy:

A notable study highlighted how genetic variations, particularly in the CYP2C19 gene, affect clopidogrel metabolism and efficacy. Carriers of the CYP2C19*2 allele exhibited reduced levels of active metabolites, leading to higher platelet reactivity and increased risks for adverse cardiovascular events. The presence of impurities like this compound may further influence these outcomes .

Analytical Method Development:

Research demonstrated a simultaneous determination method for clopidogrel metabolites using LC-MS/MS, achieving high extraction efficiency. This method is vital for clinical monitoring of impurity levels .

Research Findings

Recent studies have focused on developing robust analytical methods to detect and quantify this compound alongside other metabolites. The following table summarizes key findings from these studies:

| Methodology | Detection Limit | Recovery Rate (%) |

|---|---|---|

| LC-MS/MS | 0.1 ng/mL | >80 |

| HPLC | Not specified | >75 |

These advancements underscore the importance of precise analytical techniques in ensuring drug safety and efficacy.

Mechanism of Action

The mechanism of action of Clopidogrel Impurity 2 involves its interaction with molecular targets and pathways similar to those of Clopidogrel. As an oxidative impurity, it may affect the antithrombotic activity of Clopidogrel by altering its chemical structure and properties . The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Clopidogrel Impurity 1: Another oxidative impurity of Clopidogrel with a different molecular structure.

Clopidogrel EP Impurity E: A related compound used in the analysis of Clopidogrel.

Clopidogrel EP Impurity A: Another impurity formed during the synthesis of Clopidogrel.

Uniqueness

Clopidogrel Impurity 2 is unique due to its specific molecular structure and the conditions under which it is formed. Its presence and concentration are critical for ensuring the quality and efficacy of Clopidogrel.

Biological Activity

Clopidogrel is an antiplatelet medication widely used to prevent cardiovascular events by inhibiting platelet aggregation. It is a prodrug that requires metabolic activation to exert its pharmacological effects. Among its various impurities, Clopidogrel Impurity 2 has garnered attention due to its potential impact on the drug's efficacy and safety profile. This article delves into the biological activity of this compound, exploring its formation, reactivity, and implications for patient outcomes.

Overview of Clopidogrel and Its Metabolism

Clopidogrel undergoes a two-step metabolic activation process primarily mediated by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, CYP2B6, and CYP1A2. The first step converts clopidogrel to 2-oxo-clopidogrel , which is then further metabolized to the active thiol metabolite that irreversibly binds to the P2Y12 ADP receptor on platelets, inhibiting their aggregation .

Table 1: Key Metabolic Pathways of Clopidogrel

| Step | Enzyme(s) Involved | Product |

|---|---|---|

| 1 | CYP1A2, CYP2B6, CYP2C19 | 2-oxo-clopidogrel |

| 2 | CYP3A4, CYP2B6, CYP2C9 | Active thiol metabolite |

Formation and Characteristics of this compound

This compound is identified as a degradation product formed during the storage and processing of clopidogrel formulations. It arises from hydrolysis and oxidation pathways that affect the stability of the drug . Understanding its formation is crucial for ensuring the quality and efficacy of clopidogrel products.

Table 2: Stability Studies of Clopidogrel Formulations

| Product | Hydrolysis (%) | Oxidation (%) | Total Impurities (%) |

|---|---|---|---|

| PLAVIX® (Reference) | 0.04 (0 months) / 0.29 (3 months) | 0.24 (0 months) / 0.35 (3 months) | 0.56 (0 months) / 1.71 (3 months) |

| Generic A | 0.85 (0 months) / 1.36 (3 months) | 2.24 (0 months) / 3.61 (3 months) | 3.55 (0 months) / 5.55 (3 months) |

Biological Activity and Pharmacodynamics

The biological activity of this compound remains less characterized compared to the parent compound; however, studies indicate that impurities can influence pharmacodynamics and therapeutic outcomes. For instance, patients with certain genetic polymorphisms in CYP2C19 exhibit variability in response to clopidogrel therapy, which may be exacerbated by the presence of impurities like this compound .

Case Studies

A notable case study examined the impact of genetic variations on clopidogrel efficacy in patients undergoing percutaneous coronary intervention (PCI). It was found that carriers of the CYP2C19*2 allele had reduced levels of active metabolites and higher platelet reactivity, leading to increased risks for adverse cardiovascular events . The presence of impurities such as this compound could potentially alter these outcomes further.

Research Findings

Recent research has focused on developing methods for detecting and quantifying this compound alongside other metabolites in plasma samples. A study demonstrated a simultaneous determination method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high extraction efficiency and acceptable matrix effects . This advancement is crucial for monitoring impurity levels in clinical settings.

Table 3: Analytical Methods for Clopidogrel Metabolites

| Methodology | Detection Limit | Recovery Rate (%) |

|---|---|---|

| LC-MS/MS | 0.1 ng/mL | >80 |

| HPLC | Not specified | >75 |

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to identify and quantify Clopidogrel Impurity 2 in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is the standard method for identifying and quantifying this compound. Peak purity evaluation, achieved by overlaying UV spectra of the impurity and the active pharmaceutical ingredient (API), ensures specificity. For instance, chromatographic separation of enantiomers and impurities (e.g., Impurity 1a, 1b, and 2) can be validated using spectral comparisons to confirm identity . Method validation parameters such as linearity, precision, and limit of detection should adhere to ICH guidelines.

Q. How can researchers ensure the reproducibility of impurity profiling studies for this compound?

Reproducibility requires rigorous documentation of experimental conditions (e.g., mobile phase composition, column type, temperature) and adherence to standardized protocols. Researchers should reference established methods from primary literature and validate their procedures using certified reference materials. Data integrity is maintained through transparent reporting of raw data, including chromatograms and spectral overlays, as exemplified in studies analyzing clopidogrel enantiomers and related impurities .

Q. What are the primary synthetic pathways leading to the formation of this compound during API manufacturing?

this compound typically arises as a process-related byproduct during synthesis, such as incomplete purification of intermediates or stereochemical inversion. Researchers should analyze reaction kinetics and optimize purification steps (e.g., crystallization, chromatography) to minimize its formation. Mechanistic studies using isotopic labeling or reaction monitoring via in-situ spectroscopy can elucidate formation pathways .

Advanced Research Questions

Q. How do variations in storage conditions (e.g., temperature, humidity) affect the stability and degradation kinetics of this compound?

Accelerated stability studies under ICH-recommended conditions (e.g., 40°C/75% RH) can model degradation behavior. Impurity levels are quantified using stability-indicating HPLC methods, with degradation products characterized via LC-MS/MS. Researchers must correlate kinetic data (e.g., Arrhenius plots) to predict shelf-life impacts. Contradictory findings in literature regarding impurity stability under oxidative vs. hydrolytic conditions should be resolved through controlled comparative studies .

Q. What toxicological implications are associated with this compound, and how can its safety profile be assessed preclinically?

In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo rodent studies are critical for safety assessment. Researchers should compare impurity toxicity to the API using dose-response models. Contradictions in existing data—such as discrepancies in impurity thresholds for hepatotoxicity—require meta-analyses of published preclinical studies and alignment with regulatory guidelines (e.g., ICH S9) .

Q. How can advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides definitive structural elucidation, particularly for stereoisomers. NMR studies (e.g., 2D-COSY, NOESY) can distinguish diastereomers by analyzing coupling constants and nuclear Overhauser effects. Researchers must cross-validate findings with computational modeling (e.g., DFT calculations) to address inconsistencies in reported spectral data .

Q. What methodological challenges arise when developing enantioselective synthetic routes to minimize this compound?

Challenges include achieving high enantiomeric excess (ee) while avoiding racemization. Strategies like asymmetric catalysis or chiral auxiliaries should be evaluated using kinetic resolution studies. Researchers must document ee values via chiral HPLC and address contradictions in catalytic efficiency reported across studies by optimizing reaction parameters (e.g., solvent, temperature) .

Q. Methodological Frameworks and Data Analysis

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for studies on this compound?

Apply FINER to prioritize research questions. For example:

- Novelty: Investigate understudied degradation pathways in novel excipient matrices.

- Feasibility: Use computational tools (e.g., QSAR models) to predict impurity behavior before lab validation.

- Ethics: Ensure animal studies comply with 3R principles (Replacement, Reduction, Refinement) .

Q. What statistical approaches are appropriate for resolving contradictions in impurity quantification data across laboratories?

Interlaboratory studies using ANOVA or Bland-Altman analysis can identify systematic biases. Robust regression models account for variability in instrumentation or sample preparation. Meta-analyses of published data should weight studies by methodological rigor (e.g., adherence to ICH guidelines) .

Q. How can researchers design experiments to investigate the pharmacological impact of this compound on platelet aggregation?

Use in vitro platelet-rich plasma (PRP) assays to compare inhibition curves of the API vs. impurity. Dose-response studies should control for impurity concentration ranges observed in stability batches. Conflicting results from historical data (e.g., impurity-induced prothrombotic effects) require replication under standardized conditions .

Q. Ethical and Reproducibility Considerations

Q. What practices ensure data integrity in impurity profiling studies?

- Documentation: Maintain raw chromatograms, spectral data, and lab notebooks for audit trails.

- Replication: Share protocols via platforms like Protocols.io to enable independent verification.

- Plagiarism checks: Use software (e.g., Turnitin) to avoid inadvertent duplication, as emphasized in academic integrity policies .

Q. How should researchers address discrepancies between observed impurity levels and regulatory limits during method validation?

Conduct robustness testing by varying method parameters (e.g., flow rate, column age). If discrepancies persist, refine sample preparation (e.g., derivatization) or adopt orthogonal methods (e.g., CE vs. HPLC). Justify deviations in regulatory submissions with empirical data .

Properties

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWLMQVQNGJIKW-RSAXXLAASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396607-49-0 | |

| Record name | Clopidogrel pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOPIDOGREL PYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.